molecular formula C6H5FO2 B1337946 5-Fluorobenzene-1,3-diol CAS No. 75996-29-1

5-Fluorobenzene-1,3-diol

Cat. No.: B1337946
CAS No.: 75996-29-1
M. Wt: 128.1 g/mol
InChI Key: LYFBZGKZAZBANN-UHFFFAOYSA-N
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Description

5-Fluorobenzene-1,3-diol is a useful research compound. Its molecular formula is C6H5FO2 and its molecular weight is 128.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Chemotherapy Drug Development : 5-Fluorouracil (5-FU) and its derivatives have been foundational in developing chemotherapy treatments for various cancers. Their mechanism involves inhibiting RNA and DNA synthesis in cancer cells, demonstrating efficacy in treating solid tumors including those of the breast, gastrointestinal tract, and head and neck. Efforts to enhance 5-FU’s antitumor activity and reduce toxicity have led to the development of novel drug delivery systems and combination therapies with other anticancer agents (Gmeiner, 2020).

Enhancing Bioavailability

  • Innovative Drug Delivery Systems : Research into topical applications of 5-FU for treating premalignant and malignant lesions highlights the potential of microemulsions and nanocarriers. These delivery systems significantly impact the drug's bioavailability, enabling deeper skin layer penetration and showing promising results in clinical pilot studies (Beatriz Ewert de Oliveira et al., 2020).

Pharmacogenetics and Personalized Medicine

  • DPD Enzyme Activity Testing : The efficacy and toxicity of fluoropyrimidines are influenced by the activity of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for their catabolism. Pre-treatment screening for DPD activity, combining genotyping and phenotyping, has been shown to significantly reduce the risk of severe early-onset toxicity, paving the way for personalized chemotherapy dosing and improved patient outcomes (M. Boisdron-Celle et al., 2013).

Sensing Applications

  • Detection of Explosives : The development of nanostructured luminescent micelles incorporating fluoropyrimidines has been explored for sensing applications, particularly in detecting nitroaromatic and nitramine explosives. This research indicates the potential for designing next-generation smart nanomaterials for forensic applications, leveraging the physicochemical behavior of these compounds in the presence of explosive analytes (Shashikana Paria et al., 2022).

Environmental and Industrial Applications

  • Flame Retardants : The study of novel brominated flame retardants (NBFRs), including fluorinated compounds, in various matrices such as indoor air, dust, consumer goods, and food, emphasizes the need for further research on their occurrence, environmental fate, and toxicity. This research underlines the importance of developing optimized analytical methods to include all relevant compounds and improve safety and environmental sustainability (E. A. Zuiderveen et al., 2020).

Safety and Hazards

5-Fluorobenzene-1,3-diol is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

Properties

IUPAC Name

5-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBZGKZAZBANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505942
Record name 5-Fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75996-29-1
Record name 5-Fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluororesorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.